7,8,4'-Trihydroxyisoflavone

Descripción general

Descripción

7,8,4’-Trihydroxyisoflavone is a natural product found in Streptomyces, Hedysarum theinum, and Eleutherococcus brachypus . It is a member of isoflavones and is a metabolized product of daidzein .

Synthesis Analysis

A new series of complexes of a ligand 4’, 7, 8-trihydroxyisoflavone with transition metal (zinc, copper, manganese, nickel, cobalt) and selenium have been synthesized and characterized . A large-scale, cost-effective, and facile chemical synthesis of 6,7,4’-trihydroxyisoflavanone has also been reported .Molecular Structure Analysis

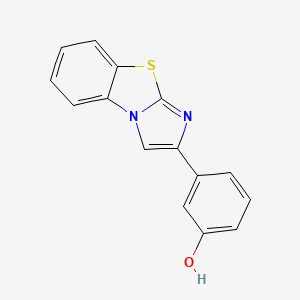

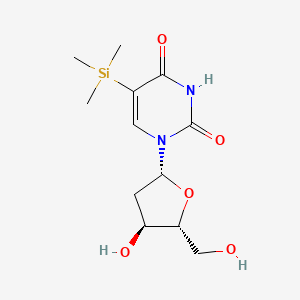

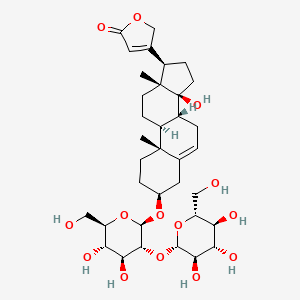

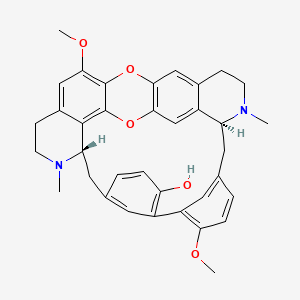

The molecular formula of 7,8,4’-Trihydroxyisoflavone is C15H10O5 . Its IUPAC name is 7,8-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one . The molecular weight is 270.24 g/mol .Chemical Reactions Analysis

7,8,4’-Trihydroxyisoflavone and 5,7,8,4’-tetrahydroxyisoflavone are potent suicide substrates of mushroom tyrosinase . The partition ratios between molecules of suicide substrate in the formation of product and in the inactivation of enzyme were determined .Aplicaciones Científicas De Investigación

Neurodegenerative Disease Research

Scientific Field

Neuropharmacology

Summary of Application

7,8,4’-Trihydroxyisoflavone has been studied for its potential neuroprotective effects, particularly in the context of neuroinflammatory conditions that are common in neurodegenerative diseases like Alzheimer’s .

Experimental Procedures

Researchers used lipopolysaccharide (LPS)-stimulated BV2 microglial cells to simulate neuroinflammation. The compound was administered to evaluate its effects on proinflammatory mediators and signaling pathways .

Results

The compound significantly suppressed the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6). It also inhibited reactive oxygen species (ROS) generation and reduced phosphorylation of key proteins involved in the MAPK and NF-κB signaling pathways .

Antioxidant Research

Scientific Field

Biochemistry

Summary of Application

The antioxidant properties of 7,8,4’-Trihydroxyisoflavone are of interest due to their potential health benefits, including reducing oxidative stress and preventing chronic diseases .

Experimental Procedures

The compound’s antioxidant capacity is often assessed using various in vitro assays, such as DPPH radical scavenging activity and ferric reducing antioxidant power (FRAP) tests .

Results

Studies have shown that 7,8,4’-Trihydroxyisoflavone exhibits strong antioxidant activity, which may contribute to its health-promoting effects .

Cancer Research

Scientific Field

Oncology

Summary of Application

Research has explored the anticancer properties of 7,8,4’-Trihydroxyisoflavone, focusing on its potential to inhibit cancer cell proliferation and induce apoptosis .

Experimental Procedures

Cancer cell lines are treated with the compound to observe its effects on cell viability, apoptosis, and cell cycle progression using assays like MTT and flow cytometry .

Results

The compound has demonstrated the ability to reduce cancer cell viability and induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Cardiovascular Health Research

Scientific Field

Cardiovascular Pharmacology

Summary of Application

7,8,4’-Trihydroxyisoflavone may have beneficial effects on cardiovascular health, including cholesterol-lowering and anti-atherosclerotic activities .

Experimental Procedures

In vivo and in vitro studies are conducted to assess the impact of the compound on lipid profiles, endothelial function, and atherosclerotic plaque formation .

Results

The compound has been found to lower cholesterol levels and improve endothelial function, indicating its potential for preventing cardiovascular diseases .

Dermatological Research

Scientific Field

Dermatology

Summary of Application

The compound’s anti-inflammatory and tyrosinase inhibitory effects make it a candidate for treating skin conditions and reducing melanin formation .

Experimental Procedures

Topical formulations containing the compound are applied to skin models or subjects to evaluate its effects on inflammation and pigmentation .

Results

7,8,4’-Trihydroxyisoflavone has shown efficacy in reducing inflammatory markers and inhibiting tyrosinase activity, which is associated with decreased melanin production .

Endocrine Research

Scientific Field

Endocrinology

Summary of Application

The estrogenic properties of 7,8,4’-Trihydroxyisoflavone are investigated for their potential to mimic or modulate hormonal activity, particularly in relation to women’s health issues .

Experimental Procedures

The compound is tested in vitro using estrogen receptor-positive cell lines to determine its binding affinity and activity compared to natural estrogens .

Results

Studies indicate that 7,8,4’-Trihydroxyisoflavone can bind to estrogen receptors and exhibit estrogen-like activity, which may be beneficial for certain hormonal imbalances .

This analysis provides a detailed look at the diverse scientific applications of 7,8,4’-Trihydroxyisoflavone across various fields, highlighting its potential therapeutic benefits and the mechanisms by which it may exert its effects. The compound’s multifaceted properties underscore its significance in scientific research and its potential for contributing to advancements in health and medicine.

Atopic Dermatitis Treatment

Scientific Field

Dermatology and Immunology

Summary of Application

7,8,4’-Trihydroxyisoflavone has been shown to alleviate symptoms associated with atopic dermatitis (AD), a chronic inflammatory skin condition .

Experimental Procedures

In a study, NC/Nga mice with DNCB-induced AD-like symptoms received topical applications of 7,8,4’-Trihydroxyisoflavone. The treatment’s effects on skin lesions, dermatitis scores, ear thickness, and scratching behavior were measured .

Results

The compound reduced skin lesion severity, dermatitis scores, ear thickness, and scratching behavior. Histopathological analysis showed decreased eosinophil and mast cell infiltration in skin lesions. It also lowered serum IgE levels and reduced the expression of chemokines and cytokines involved in AD .

Tyrosinase Inhibition for Skin Health

Scientific Field

Cosmetic Dermatology

Summary of Application

7,8,4’-Trihydroxyisoflavone is a potent inhibitor of tyrosinase, an enzyme involved in melanin production, which is significant for skin-whitening products and treating hyperpigmentation .

Experimental Procedures

The inhibitory effect of the compound on tyrosinase activity was assessed using in vitro assays to determine its IC50 value and compare it with known inhibitors like kojic acid .

Results

The compound exhibited a strong inhibitory effect on tyrosinase, with an IC50 value of 9.2 μM, making it significantly more active than kojic acid. This suggests its potential use in skin-whitening and anti-hyperpigmentation treatments .

Direcciones Futuras

Propiedades

IUPAC Name |

7,8-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZFZTMWBCFKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226169 | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

7,8,4'-Trihydroxyisoflavone | |

CAS RN |

75187-63-2 | |

| Record name | 8-Hydroxydaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75187-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075187632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75187-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',7,8-TRIHYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KW44TB2DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

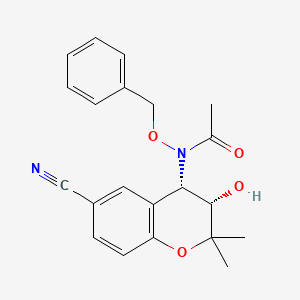

![N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide](/img/structure/B1683443.png)

![[(1R,2S)-2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate](/img/structure/B1683446.png)